LY-364947

Description

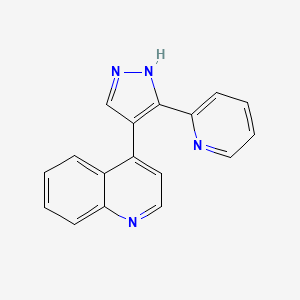

4-(3-Pyridin-2-YL-1H-pyrazol-4-YL)quinoline has been reported in Exserohilum rostratum with data available.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(5-pyridin-2-yl-1H-pyrazol-4-yl)quinoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12N4/c1-2-6-15-13(5-1)12(8-10-19-15)14-11-20-21-17(14)16-7-3-4-9-18-16/h1-11H,(H,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBCXZJCWDGCXQT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=N2)C3=C(NN=C3)C4=CC=CC=N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90332266 |

Source

|

| Record name | 4-[5-(Pyridin-2-yl)-1H-pyrazol-4-yl]quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90332266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

396129-53-6 |

Source

|

| Record name | 4-[5-(Pyridin-2-yl)-1H-pyrazol-4-yl]quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90332266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(3-Pyridin-2-yl)(1H)-pyrazol-4-yl quinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

LY-364947: A Technical Guide to its Mechanism of Action in the TGF-β Pathway

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of LY-364947, a potent and selective small molecule inhibitor of the Transforming Growth Factor-beta (TGF-β) signaling pathway. It details the molecule's mechanism of action, presents key quantitative data, outlines relevant experimental protocols, and provides visual diagrams to illustrate the core concepts.

Introduction to this compound

This compound, also identified as HTS-466284, is a well-characterized inhibitor of the TGF-β pathway. It functions by selectively targeting the TGF-β type I receptor (TGF-β RI), also known as Activin Receptor-Like Kinase 5 (ALK5). This selectivity makes it a valuable tool for dissecting the roles of TGF-β signaling in various biological processes, including cell growth, differentiation, apoptosis, and extracellular matrix production. Its utility has been demonstrated in studies ranging from cancer research to stem cell differentiation.

Core Mechanism of Action

The TGF-β signaling cascade is initiated when a TGF-β ligand binds to the TGF-β type II receptor (TGF-β RII), a constitutively active serine/threonine kinase. This binding event recruits and forms a complex with the TGF-β type I receptor (TGF-β RI/ALK5). Within this heteromeric complex, TGF-β RII phosphorylates and activates the GS domain of TGF-β RI. The activated TGF-β RI kinase then propagates the signal downstream by phosphorylating the receptor-regulated SMAD proteins, SMAD2 and SMAD3.

This compound exerts its inhibitory effect by acting as a potent, ATP-competitive inhibitor of the TGF-β RI (ALK5) kinase. By binding to the ATP-binding pocket of the ALK5 kinase domain, this compound prevents the phosphorylation of SMAD2 and SMAD3, thereby blocking the canonical TGF-β signaling pathway. This action effectively halts the translocation of the SMAD2/3-SMAD4 complex into the nucleus and the subsequent regulation of target gene transcription.

The Function and Mechanism of LY-364947: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

LY-364947 is a potent and selective small molecule inhibitor of the Transforming Growth Factor-β (TGF-β) type I receptor (TGF-β RI), also known as activin receptor-like kinase 5 (ALK5). By acting as an ATP-competitive inhibitor, this compound effectively blocks the canonical TGF-β signaling pathway, which plays a crucial role in a myriad of cellular processes including proliferation, differentiation, apoptosis, and epithelial-to-mesenchymal transition (EMT). This technical guide provides a comprehensive overview of the function, mechanism of action, and key experimental data related to this compound, intended for researchers and professionals in the field of drug discovery and development.

Core Mechanism of Action: Inhibition of TGF-β RI Kinase

This compound functions as a selective inhibitor of the TGF-β type I receptor (TGF-β RI/ALK5). The binding of TGF-β ligand to the TGF-β type II receptor (TGF-β RII) induces the recruitment and phosphorylation of TGF-β RI. This activation of TGF-β RI's serine/threonine kinase domain initiates the downstream signaling cascade. This compound acts as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the TGF-β RI kinase domain.[1][2][3][4] This prevents the phosphorylation of its downstream targets, the receptor-regulated Smads (R-Smads), specifically Smad2 and Smad3.[1][3] The inhibition of Smad2/3 phosphorylation prevents their association with the common mediator Smad4 and subsequent translocation to the nucleus, thereby blocking TGF-β-mediated gene transcription.[3]

Quantitative Potency and Selectivity

This compound exhibits high potency for TGF-β RI and selectivity over other related kinases, including the TGF-β type II receptor. This selectivity is crucial for dissecting the specific roles of the TGF-β RI-mediated signaling pathway.

| Target | Assay Type | IC50 | Ki | Reference |

| TGF-β RI (ALK5) | Cell-free assay | 59 nM | 28 nM | [1][2] |

| TGF-β RII | Cell-free assay | 400 nM | N/A | [5] |

| MLK-7K | Cell-free assay | 1400 nM | N/A | |

| p38 MAPK | Cell-free assay | 740 nM | N/A | [5] |

| RIPK2 | Cell-free assay | 0.11 µM | N/A | [1] |

| CK1δ | Cell-free assay | 0.22 µM | N/A | [1] |

Table 1: In vitro inhibitory activity of this compound against various kinases. IC50 and Ki values demonstrate the compound's potency and selectivity.

Cellular and In Vivo Functions

The inhibitory effect of this compound on TGF-β signaling translates to a range of functional outcomes in both cellular and animal models.

Inhibition of TGF-β-Mediated Cellular Responses

-

Inhibition of Smad Phosphorylation: this compound effectively inhibits the phosphorylation of Smad2 in various cell lines, a direct downstream effect of TGF-β RI inhibition.[1][3][6]

-

Reversal of Growth Inhibition: It reverses TGF-β-mediated growth inhibition in mink lung epithelial cells (Mv1Lu) and mouse fibroblasts (NIH 3T3).[1]

-

Blockade of Epithelial-to-Mesenchymal Transition (EMT): this compound prevents TGF-β-induced EMT in mammary epithelial cells.[1][2]

-

Suppression of Cancer Cell Invasion: The compound has been shown to suppress the invasion of breast cancer cells in a Matrigel invasion assay.[6][5]

| Cell Line | Assay | IC50 | Reference |

| NMuMg | Inhibition of in vivo Smad2 phosphorylation | 135 nM | [1][2] |

| NMuMg | Reversal of TGF-β-mediated growth inhibition | 0.218 µM | [1][2] |

| mink Mv1Lu lung cells | Inhibition of TGF-β R1 induced transcriptional activation of p3TP-Lux | 0.04 µM | [1] |

| NIH 3T3 | Inhibition of TGF-β-dependent growth | 89 nM |

Table 2: Cellular activity of this compound in various functional assays.

In Vivo Efficacy

-

Acceleration of Lymphangiogenesis: In a mouse model of chronic peritonitis, this compound was shown to accelerate lymphangiogenesis.[1][2]

-

Enhanced Liver Regeneration: The compound enhanced liver regeneration and improved liver function in a mouse model of acute liver injury.[3]

-

Anti-Leukemia Activity: In a mouse model of chronic myeloid leukemia, this compound, in combination with imatinib, reduced lethality.[5]

Signaling Pathway and Experimental Workflow Diagrams

TGF-β Signaling Pathway and Inhibition by this compound

Caption: TGF-β signaling pathway and the inhibitory action of this compound.

Experimental Workflow: In Vitro Kinase Assay

References

LY-364947: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

LY-364947, also known as HTS 466284, is a potent and selective small molecule inhibitor of the Transforming Growth Factor-β (TGF-β) type-I receptor (TGF-β RI), also known as Activin Receptor-Like Kinase 5 (ALK5).[1][2][3] As an ATP-competitive inhibitor, this compound plays a critical role in modulating the TGF-β signaling pathway, which is implicated in a myriad of cellular processes including growth, differentiation, apoptosis, and immune regulation.[4][5][6] This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and experimental protocols related to this compound, intended for researchers and professionals in the field of drug development.

Chemical Structure and Properties

This compound is chemically identified as 4-[3-(2-Pyridinyl)-1H-pyrazol-4-yl]-quinoline.[3] Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | 4-[3-(2-pyridinyl)-1H-pyrazol-4-yl]-quinoline | [3] |

| Synonyms | HTS 466284, TGF-β RI Kinase Inhibitor | [2][3] |

| CAS Number | 396129-53-6 | [1][3] |

| Molecular Formula | C₁₇H₁₂N₄ | [1][3] |

| Molecular Weight | 272.30 g/mol | [2][3] |

| SMILES String | c1ccc(nc1)-c2n[nH]cc2-c3ccnc4ccccc34 | [7] |

| InChI Key | IBCXZJCWDGCXQT-UHFFFAOYSA-N | [3] |

| Purity | ≥98% (HPLC) | [2][8] |

| Appearance | White to beige powder | [7] |

| Solubility | Soluble in DMSO (e.g., to 100 mM or 25 mg/ml) | [1][2] |

| Storage | Store lyophilized powder at room temperature. Once in solution, store at -20°C. | [1][2] |

Pharmacological Properties and Mechanism of Action

This compound exerts its biological effects by selectively inhibiting the kinase activity of TGF-β RI (ALK5).[1][8] This inhibition prevents the phosphorylation of downstream signaling molecules, primarily Smad2 and Smad3, thereby blocking the canonical TGF-β signaling pathway.[5][6][9] The transforming growth factor-β (TGF-β) signaling pathway plays a crucial role in a wide range of cellular functions.[6] TGF-β ligands initiate signaling by binding to and bringing together TGF-β type I and type II receptors, which are both serine/threonine kinases.[10]

The inhibitory concentrations of this compound against various kinases are detailed in the following table:

| Target | IC₅₀ | Reference |

| TGF-β RI (ALK5) | 59 nM | [1][2][4] |

| TGF-β RII | 400 nM | [1][2][3] |

| p38 MAPK | 740 nM | [3][8] |

| Mixed Lineage Kinase-7 (MLK-7) | 1400 nM (1.4 µM) | [1][2][8] |

The selectivity of this compound for TGF-β RI over TGF-β RII is approximately 7-fold.[4]

Signaling Pathway

The canonical TGF-β signaling pathway, and the point of inhibition by this compound, is illustrated in the diagram below.

Key Experimental Protocols

In Vitro Kinase Assay (Filter-Binding Assay)

This protocol is designed to determine the IC₅₀ of this compound against TGF-β RI kinase.

Methodology:

-

Prepare reaction mixtures in a total volume of 40 µL containing 50 mM HEPES (pH 7.5), 1 mM NaF, 200 µM of a peptide substrate (e.g., pKSmad3(-3)), and 50 µM ATP.[9]

-

Add varying concentrations of this compound (e.g., a serial dilution from 1600 nM to 0 nM).[9]

-

Initiate the kinase reaction by adding the TGF-β RI enzyme.

-

Incubate the reaction at 30°C for 30 minutes.[9]

-

Stop the reaction and spot the mixture onto filter paper.

-

Wash the filter paper to remove unincorporated ATP.

-

Quantify the incorporated radiolabeled phosphate using a scintillation counter to determine the kinase activity.

-

Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cellular Phospho-Smad2/3 Western Blot Analysis

This protocol assesses the ability of this compound to inhibit TGF-β-induced Smad2/3 phosphorylation in cells.

Methodology:

-

Culture cells (e.g., HT-1080) to a suitable confluency.[2]

-

Pre-treat the cells with this compound (e.g., 1 µM) for 1 hour.[2]

-

Stimulate the cells with TGF-β1 (e.g., 10 ng/mL) for 30 minutes.[2]

-

Lyse the cells and collect the protein extracts.

-

Determine the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and probe with a primary antibody against Phospho-Smad2 (Ser465/467)/Smad3 (Ser423/425).[2]

-

Probe with a primary antibody for total Smad2/3 as a loading control.[2]

-

Incubate with an appropriate HRP-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

In Vivo Tumor Xenograft Studies

This protocol details a general approach for evaluating the in vivo efficacy of this compound in a mouse tumor model.

Methodology:

-

Subcutaneously inject tumor cells (e.g., 4 x 10⁵ MC38 colon adenocarcinoma cells) into immunocompetent mice (e.g., C57BL/6).[11]

-

Allow tumors to establish and reach a palpable size.

-

Prepare this compound for injection. For example, dissolve in DMSO and then dilute with PBS.[4]

-

Administer this compound via intraperitoneal (i.p.) injection at a specified dose and schedule (e.g., 10 mg/kg on specific days).[12]

-

Monitor tumor growth by measuring tumor dimensions with calipers and calculate tumor volume.[13]

-

At the end of the study, sacrifice the animals and harvest tumors for further analysis (e.g., immunohistochemistry for p-Smad2).[11]

Summary of In Vitro and In Vivo Effects

This compound has been shown to have a variety of effects in both cell culture and animal models.

In Vitro Data

| Cell Line | Concentration | Incubation Time | Effect | Reference |

| Mink Lung (Mv1Lu) | IC₅₀ = 0.04 µM (40 nM) | - | Inhibition of TGF-β induced transcriptional activation | [9] |

| Mouse Fibroblasts (NIH 3T3) | IC₅₀ = 89 nM | - | Inhibition of TGF-β-induced cell growth | [1] |

| Human Breast Cancer (MDA-MB-231) | - | - | Suppression of invasion in a Matrigel assay | [1][8] |

| NMuMg Cells | IC₅₀ = 135 nM | - | Inhibition of in vivo Smad2 phosphorylation | [4][9] |

| NMuMg Cells | 2 µM | - | Prevention of TGF-β-induced epithelial-mesenchymal transition (EMT) | [4][9] |

| Human Dermal Lymphatic Microvascular Endothelial Cells (HDLECs) | 3 µM | 24 hours | Induction of Prox1 and LYVE-1 expression | [4][5] |

| Chronic Myeloid Leukemia (CML) Initiating Cells | < 20 µM | - | Suppression of colony-forming ability | [4][9] |

In Vivo Data

| Animal Model | Dosage | Route | Effect | Reference |

| Mouse Model of Chronic Peritonitis | 1 mg/kg | i.p. | Acceleration of lymphangiogenesis | [4] |

| BxPC3 Pancreatic Adenocarcinoma Xenograft | 1 mg/kg | i.p. | Increased LYVE-1-positive areas in tumor tissues | [4][9] |

| CML-affected Mice | 25 mg/kg | - | Increased p-Akt and decreased nuclear Foxo3a in leukemia-initiating cells | [4] |

| Mouse Model of Acute Liver Injury (CCl₄ induced) | 5 mg/kg | i.p. | Enhanced liver regeneration and improved liver function | [5] |

| Rat Model of Retinal Degeneration (NMDA induced) | 50 nM | Intravitreal injection | Prevention of capillary degeneration and retinal vascular damage | [5] |

| MC38 Colon Adenocarcinoma Tumor Model | 10 mg/kg | i.p. | In combination with anti-PD-L1, improved long-term survival and increased CD8⁺ T cell influx | [11][12][14] |

Conclusion

This compound is a valuable research tool for investigating the roles of the TGF-β signaling pathway in various biological and pathological processes. Its selectivity and potency make it a suitable compound for both in vitro and in vivo studies aimed at understanding and potentially targeting TGF-β-mediated effects in diseases such as cancer and fibrosis. The experimental protocols and data presented in this guide offer a foundation for researchers to design and execute their studies involving this important inhibitor.

References

- 1. rndsystems.com [rndsystems.com]

- 2. This compound | Cell Signaling Technology [cellsignal.com]

- 3. caymanchem.com [caymanchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. glpbio.com [glpbio.com]

- 6. Targeting the Transforming Growth Factor-β Signaling Pathway in Human Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound = 98 HPLC 396129-53-6 [sigmaaldrich.com]

- 8. stemcell.com [stemcell.com]

- 9. selleckchem.com [selleckchem.com]

- 10. Targeting the TGFβ signalling pathway in disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. Inhibition of TGF-β Enhances the In Vivo Antitumor Efficacy of EGF Receptor–Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Combined Inhibition of TGF-β Signaling and the PD-L1 Immune Checkpoint Is Differentially Effective in Tumor Models - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Synthesis of LY-364947: A Technical Guide

An in-depth exploration of the discovery, synthesis, and biological evaluation of LY-364947, a potent and selective inhibitor of the Transforming Growth Factor-β (TGF-β) Type I receptor kinase (ALK5).

This technical guide provides a comprehensive overview of this compound, a pivotal small molecule inhibitor in the study of TGF-β signaling. Developed for researchers, scientists, and drug development professionals, this document details the scientific journey from its discovery and synthesis to its characterization as a selective ATP-competitive inhibitor of ALK5. Included are detailed experimental protocols, a consolidated summary of its pharmacological data, and visualizations of the pertinent biological pathways and experimental workflows.

Discovery and Rationale

This compound, also known as HTS-466284, emerged from a focused effort to identify selective inhibitors of the TGF-β type I receptor kinase (TGF-β RI or ALK5). The TGF-β signaling pathway is a critical regulator of numerous cellular processes, including proliferation, differentiation, apoptosis, and extracellular matrix production.[1][2] Dysregulation of this pathway is implicated in a wide range of pathologies, most notably fibrosis and cancer, making ALK5 a compelling therapeutic target.[2][3][4] The development of small molecule inhibitors like this compound provided researchers with a powerful tool to probe the therapeutic potential of targeting this pathway.

Pharmacological Profile

This compound is a potent, ATP-competitive inhibitor of ALK5.[5][6] It demonstrates significant selectivity for ALK5 over other related kinases, a crucial attribute for a therapeutic candidate, minimizing off-target effects. The key pharmacological parameters for this compound are summarized in the table below.

| Parameter | Value | Target/Assay Condition | Reference |

| IC₅₀ | 59 nM | TGF-β Type I Receptor (ALK5), cell-free assay | [6] |

| 400 nM | TGF-β Type II Receptor | [7] | |

| 1400 nM | Mixed Lineage Kinase-7 (MLK-7) | [5][7] | |

| 135 nM | In vivo Smad2 phosphorylation in NMuMg cells | [6][8] | |

| 218 nM | Reversal of TGF-β-mediated growth inhibition in NMuMg cells | [6][8] | |

| 47 nM | TGF-β-dependent luciferase production in mink lung cells (p3TP lux) | [7][9] | |

| 89 nM | Growth inhibition in NIH 3T3 mouse fibroblasts | [7][9] | |

| Kᵢ | 28 nM | Inhibition of P-Smad3 phosphorylation by TGFβR-I kinase | [6][8] |

Signaling Pathway and Mechanism of Action

The canonical TGF-β signaling cascade is initiated by the binding of a TGF-β ligand to the TGF-β type II receptor (TGF-β RII), a constitutively active serine/threonine kinase.[1][10] This binding event recruits and activates the TGF-β type I receptor (ALK5), which in turn phosphorylates the receptor-regulated SMADs (R-SMADs), SMAD2 and SMAD3.[1][10] These activated R-SMADs then form a complex with the common mediator SMAD (co-SMAD), SMAD4.[1][10] This entire complex translocates to the nucleus, where it regulates the transcription of target genes.[1][10] this compound exerts its inhibitory effect by competing with ATP for the kinase domain of ALK5, thereby preventing the phosphorylation of SMAD2 and SMAD3 and halting the downstream signaling cascade.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. pubcompare.ai [pubcompare.ai]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Quantification of transforming growth factor-beta in biological material using cells transfected with a plasminogen activator inhibitor-1 promoter-luciferase construct - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and activity of new aryl- and heteroaryl-substituted pyrazole inhibitors of the transforming growth factor-beta type I receptor kinase domain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ulab360.com [ulab360.com]

- 10. Measurement of Cell Intrinsic TGF-β Activation Mediated by the Integrin αvβ8 - PMC [pmc.ncbi.nlm.nih.gov]

LY-364947: A Potent and Selective Inhibitor of TGF-β Type I Receptor (ALK5)

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Transforming Growth Factor-β (TGF-β) signaling plays a pivotal role in a myriad of cellular processes, including proliferation, differentiation, apoptosis, and extracellular matrix production.[1][2] Dysregulation of the TGF-β pathway is implicated in numerous pathologies, most notably in fibrosis and cancer progression. The TGF-β signal is transduced through a heteromeric complex of type I and type II serine/threonine kinase receptors. Upon ligand binding, the type II receptor (TGF-β RII) phosphorylates and activates the type I receptor, also known as Activin Receptor-Like Kinase 5 (ALK5).[3][4] Activated ALK5 then propagates the signal downstream by phosphorylating receptor-regulated SMADs (R-SMADs), primarily SMAD2 and SMAD3.[1][3] This signaling cascade makes ALK5 a critical node for therapeutic intervention. LY-364947 has emerged as a potent and selective small molecule inhibitor of ALK5, offering a valuable tool for dissecting TGF-β signaling and as a potential therapeutic agent. This document provides a comprehensive technical overview of this compound, including its mechanism of action, selectivity, and detailed protocols for its use in key experimental assays.

Core Properties of this compound

This compound, also known as HTS-466284, is a synthetically derived, ATP-competitive inhibitor of the ALK5 kinase.[5][6][7] Its chemical formula is C17H12N4 with a molecular weight of 272.31 g/mol .[7][8] For in vitro studies, it is typically solubilized in dimethyl sulfoxide (DMSO).[8][9]

Quantitative Analysis of Inhibitory Activity

The potency and selectivity of this compound have been characterized through various in vitro kinase assays and cell-based functional assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Kinase Inhibition Profile of this compound

| Target Kinase | IC50 (nM) | Assay Type | Reference |

| TGF-β RI (ALK5) | 59 | Cell-free kinase assay | [5][6][8][9] |

| TGF-β RII | 400 | Cell-free kinase assay | [7][8][9][10] |

| Mixed Lineage Kinase-7 (MLK-7K) | 1400 | Cell-free kinase assay | [7][8][9][10] |

| p38 MAPK | 740 | Not Specified | [11] |

IC50: The half maximal inhibitory concentration, representing the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Table 2: Cellular Activity of this compound

| Cell Line | Assay | IC50 (nM) | Effect | Reference |

| Mink Lung (p3TP lux) | Luciferase Production | 47 | Inhibition of TGF-β-dependent luciferase production | [8][10] |

| Mouse Fibroblasts (NIH 3T3) | Growth Inhibition | 89 | Inhibition of TGF-β-dependent growth | [8][10] |

| NMuMg | Smad2 Phosphorylation | 135 | Inhibition of in vivo Smad2 phosphorylation | [5][6] |

| NMuMg | Growth Inhibition Reversal | 218 | Reversal of TGF-β-mediated growth inhibition | [5][6] |

Signaling Pathway and Mechanism of Action

This compound exerts its inhibitory effect by competing with ATP for binding to the kinase domain of ALK5.[5][6] This prevents the autophosphorylation and activation of ALK5, thereby blocking the subsequent phosphorylation of SMAD2 and SMAD3. The inhibition of SMAD phosphorylation halts the formation of the SMAD2/3/4 complex, its translocation to the nucleus, and the subsequent regulation of target gene transcription.

References

- 1. Phospho-SMAD2 (Ser465/467)/SMAD3 (Ser423/425) (D27F4) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]

- 2. Growth control in cultured 3T3 fibroblasts. Assays of cell proliferation and demonstration of a growth inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. How should I prepare my samples to detect phospho-Smad2/3? | Cell Signaling Technology [cellsignal.com]

- 4. researchgate.net [researchgate.net]

- 5. selleckchem.com [selleckchem.com]

- 6. Cell migration and invasion assay [bio-protocol.org]

- 7. spandidos-publications.com [spandidos-publications.com]

- 8. pubcompare.ai [pubcompare.ai]

- 9. pubcompare.ai [pubcompare.ai]

- 10. rndsystems.com [rndsystems.com]

- 11. Invasion assay [bio-protocol.org]

The TGF-β Blockade: A Technical Guide to the Pharmacokinetics and Pharmacodynamics of LY-364947

For Researchers, Scientists, and Drug Development Professionals

Introduction

LY-364947 is a potent and selective small molecule inhibitor of the Transforming Growth Factor-β (TGF-β) type I receptor (TGF-βRI), also known as activin receptor-like kinase 5 (ALK5). By competitively binding to the ATP-binding site of the TGF-βRI kinase, this compound effectively blocks the phosphorylation of downstream mediators, Smad2 and Smad3, thereby inhibiting the canonical TGF-β signaling pathway. This pathway is a critical regulator of numerous cellular processes, and its dysregulation is implicated in a range of pathologies, including cancer and fibrosis. This technical guide provides a comprehensive overview of the available pharmacokinetic and pharmacodynamic data for this compound, intended to support ongoing research and drug development efforts.

Pharmacodynamics: Unraveling the Mechanism of Action

The primary pharmacodynamic effect of this compound is the targeted inhibition of TGF-βRI. This selective action disrupts the intracellular signaling cascade initiated by TGF-β ligands.

Target Affinity and Selectivity

This compound demonstrates high affinity for TGF-βRI and selectivity over other related kinases. This specificity is crucial for minimizing off-target effects.

| Target | Parameter | Value | Reference |

| TGF-β Type I Receptor (ALK5) | IC₅₀ | 59 nM | [1][2][3][4][5][6][7] |

| Kᵢ | 28 nM | [3][5] | |

| TGF-β Type II Receptor (TGF-βRII) | IC₅₀ | 400 nM | [4][6][7] |

| Mixed Lineage Kinase-7 (MLK-7) | IC₅₀ | 1,400 nM | [4][6][7] |

In Vitro Efficacy

A substantial body of in vitro evidence substantiates the inhibitory effects of this compound on the TGF-β signaling pathway and its downstream cellular consequences.

| Cell Line/System | Effect | IC₅₀ / Concentration | Reference |

| Mink Lung Epithelial Cells (Mv1Lu) | Inhibition of TGF-β-induced p3TP-Lux transcriptional activation | 47 nM | [3][6] |

| NIH 3T3 Fibroblasts | Inhibition of TGF-β-mediated growth | 89 nM | [3][6] |

| NMuMg Mammary Epithelial Cells | Inhibition of Smad2 phosphorylation | 135 nM | [3][5] |

| MDA-MB-231 Breast Cancer Cells | Suppression of invasion in Matrigel assay | Not specified | [3][6] |

In Vivo Efficacy

Preclinical in vivo studies have demonstrated the therapeutic potential of this compound in various disease models, administered through intraperitoneal (i.p.) injection.

| Animal Model | Dosing Regimen | Observed Effects | Reference |

| Mouse Model of Chronic Peritonitis | 1 mg/kg i.p. | Accelerated lymphangiogenesis | [3] |

| BxPC3 Pancreatic Cancer Xenograft | 1 mg/kg i.p. | Increased LYVE-1-positive areas in tumor tissues | [3] |

| CML-affected Mice | 25 mg/kg | Increased p-Akt and decreased nuclear Foxo3a in leukemia-initiating cells | [3] |

| MC38 Colon Adenocarcinoma | 10 mg/kg i.p. (days 8, 10, 13, and every three days) | Little therapeutic effect as monotherapy, but enhanced anti-PD-L1 mAb therapy | |

| KPC1 Pancreatic Tumor Model | Not specified | Delayed tumor outgrowth |

Signaling Pathway and Experimental Workflow

To visually represent the mechanism of action and a typical experimental approach for evaluating this compound, the following diagrams are provided.

Pharmacokinetics: An Area for Further Investigation

Despite a thorough review of publicly available scientific literature, patent databases, and regulatory filings, detailed pharmacokinetic data for this compound, including its absorption, distribution, metabolism, excretion (ADME), bioavailability, and plasma half-life, could not be located. This information is likely held within proprietary preclinical data packages. The absence of these key parameters represents a significant knowledge gap and highlights an important area for future research to fully characterize the therapeutic potential of this compound.

Experimental Protocols

In Vitro Kinase Assay (Filter-Binding Assay)

To determine the IC₅₀ of this compound against TGF-βRI, a filter-binding assay can be employed. Reactions are typically performed in a buffer containing 50 mM HEPES (pH 7.5), 1 mM NaF, 200 µM of a peptide substrate (e.g., pKSmad3(-3)), and 50 µM ATP. A titration of this compound (e.g., 0 to 1600 nM) is added to the reactions containing the enzyme. The mixtures are incubated at 30°C for 30 minutes. The reaction is then stopped, and the phosphorylated substrate is captured on a filter membrane. The amount of incorporated radiolabeled phosphate is quantified to determine the extent of kinase inhibition at each concentration of the inhibitor.

Cell-Based Smad2 Phosphorylation Assay

NMuMg cells are seeded in appropriate culture plates and allowed to adhere. The cells are then serum-starved before being pre-treated with varying concentrations of this compound for a specified time (e.g., 1 hour). Subsequently, the cells are stimulated with a fixed concentration of TGF-β1 (e.g., 1 ng/mL) for a short period (e.g., 30 minutes). Cell lysates are then prepared, and the levels of phosphorylated Smad2 (pSmad2) and total Smad2 are determined by Western blotting using specific antibodies. The ratio of pSmad2 to total Smad2 is quantified to assess the inhibitory effect of this compound.

In Vivo Tumor Xenograft Model

Female athymic nude mice are subcutaneously inoculated with a suspension of human cancer cells (e.g., BxPC3 pancreatic adenocarcinoma cells). Once tumors reach a palpable size, the mice are randomized into treatment and control groups. The treatment group receives intraperitoneal (i.p.) injections of this compound at a specified dose and schedule (e.g., 1 mg/kg, three times a week). The control group receives vehicle injections. Tumor volume is measured regularly with calipers. At the end of the study, tumors are excised, weighed, and processed for histological or immunohistochemical analysis (e.g., staining for LYVE-1 or pSmad2).

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of the TGF-β type I receptor with demonstrated efficacy in a variety of in vitro and in vivo preclinical models. Its ability to modulate key cellular processes such as epithelial-mesenchymal transition, cell invasion, and immune responses underscores its potential as a therapeutic agent in oncology and other diseases driven by aberrant TGF-β signaling. While the pharmacodynamic profile of this compound is robustly defined, a significant gap remains in the public knowledge of its pharmacokinetic properties. Further studies to elucidate the ADME characteristics of this compound are essential for its continued development and potential translation to the clinical setting. This guide serves as a comprehensive resource of the current understanding of this compound for the scientific community.

References

- 1. US7872020B2 - TGF-β inhibitors - Google Patents [patents.google.com]

- 2. US7619069B2 - Antibodies to TGF-beta 1 - Google Patents [patents.google.com]

- 3. selleckchem.com [selleckchem.com]

- 4. stemcell.com [stemcell.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. rndsystems.com [rndsystems.com]

- 7. This compound | Cell Signaling Technology [cellsignal.com]

The Role of LY-364947 in the Inhibition of Smad2/3 Phosphorylation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of LY-364947, a potent and selective small molecule inhibitor, and its critical role in the modulation of the Transforming Growth Factor-β (TGF-β) signaling pathway through the inhibition of Smad2/3 phosphorylation. This document details the mechanism of action, presents key quantitative data, outlines experimental protocols, and provides visual representations of the associated molecular pathways and experimental workflows.

Core Mechanism of Action

This compound, also known as HTS-466284, functions as a potent and selective ATP-competitive inhibitor of the TGF-β type I receptor (TGF-βRI), also known as activin receptor-like kinase 5 (ALK5).[1][2][3][4][5] The binding of TGF-β ligand to its type II receptor (TGF-βRII) induces the recruitment and phosphorylation of TGF-βRI. The activated TGF-βRI kinase then phosphorylates the receptor-regulated Smads (R-Smads), specifically Smad2 and Smad3, at their C-terminal SSXS motif.[6][7] This phosphorylation event is a pivotal step in the canonical TGF-β signaling cascade.

This compound exerts its inhibitory effect by directly competing with ATP for the binding site on the ALK5 kinase domain. This action prevents the autophosphorylation and activation of ALK5, thereby blocking the subsequent phosphorylation of Smad2 and Smad3.[1][2] The inhibition of Smad2/3 phosphorylation prevents their association with the common mediator Smad4, subsequent translocation to the nucleus, and regulation of target gene transcription.[6][8]

Quantitative Data Summary

The inhibitory activity of this compound has been quantified in various assays, demonstrating its potency and selectivity.

| Parameter | Value | Assay Conditions | Reference |

| IC50 (TGF-βRI/ALK5) | 59 nM | Cell-free kinase assay | [1][2][4][5] |

| Ki (TGF-βRI/ALK5) | 28 nM | Inhibition of P-Smad3 phosphorylation by TGF-βRI kinase | [1][2] |

| IC50 (in vivo Smad2 phosphorylation) | 135 nM | NMuMg cells | [1][2] |

| IC50 (TGF-β mediated growth inhibition) | 218 nM | NMuMg cells | [1][2] |

| IC50 (p3TP-Lux transcriptional activation) | 40 nM | Mink Mv1Lu lung cells | [1] |

| IC50 (TGF-βRII) | 400 nM | Cell-free kinase assay | [1][5] |

| IC50 (MLK-7K) | 1400 nM | Cell-free kinase assay | [5] |

Signaling Pathway Diagram

The following diagram illustrates the canonical TGF-β signaling pathway and the point of intervention by this compound.

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. glpbio.com [glpbio.com]

- 4. stemcell.com [stemcell.com]

- 5. This compound | Cell Signaling Technology [cellsignal.com]

- 6. TGF-β Signaling Pathway: Mechanism, Receptors & Role in Cancer Biology - Creative Biolabs [creativebiolabs.net]

- 7. Transforming Growth Factor-β-inducible Phosphorylation of Smad3 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Targeting the Transforming Growth Factor-β Signaling Pathway in Human Cancer - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Research Applications of LY-364947

A Core Whitepaper for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental principles for utilizing LY-364947, a potent and selective small molecule inhibitor, in a research setting. It is intended to serve as a technical resource for professionals in drug development and scientific research, offering detailed information on its mechanism of action, experimental protocols, and key quantitative data to facilitate experimental design and data interpretation.

Core Principles and Mechanism of Action

This compound, also known as HTS-466284, is a selective and ATP-competitive inhibitor of the Transforming Growth Factor-β (TGF-β) type-I receptor (TGF-β RI), also known as activin receptor-like kinase 5 (ALK5).[1][2] The TGF-β signaling pathway is a critical regulator of numerous cellular processes, including proliferation, differentiation, apoptosis, and migration.[3] In many advanced cancers, TGF-β signaling switches from a tumor-suppressive to a tumor-promoting role.[4]

The canonical TGF-β signaling cascade is initiated by the binding of a TGF-β ligand to the TGF-β type-II receptor (TGF-β RII), a constitutively active serine/threonine kinase.[3] This binding event recruits and activates TGF-β RI, forming a heteromeric receptor complex.[3][4] The activated TGF-β RI then phosphorylates downstream effector proteins, primarily Smad2 and Smad3.[5] Phosphorylated Smad2/3 proteins form a complex with Smad4, which then translocates to the nucleus to regulate the transcription of target genes.[4]

This compound exerts its inhibitory effect by targeting the ATP-binding site of the TGF-β RI kinase domain, thereby preventing the phosphorylation of Smad2 and Smad3 and effectively blocking the downstream signaling cascade.[5][6][7]

TGF-β Signaling Pathway and Inhibition by this compound

Caption: Canonical TGF-β signaling and the inhibitory action of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound activity from various in vitro and in vivo studies.

Table 1: In Vitro Inhibitory Activity of this compound

| Parameter | Target/Assay | Value | Reference |

| IC₅₀ | TGF-β RI (cell-free) | 59 nM | [6][7] |

| IC₅₀ | TGF-β RII | 400 nM | [8] |

| IC₅₀ | MLK-7K | 1400 nM | [8] |

| IC₅₀ | Smad2 Phosphorylation (NMuMg cells) | 135 nM | [6][7] |

| IC₅₀ | TGF-β-mediated growth inhibition (NMuMg cells) | 218 nM | [6][7] |

| IC₅₀ | TGF-β-dependent luciferase production (mink lung cells) | 47 nM | [8] |

| IC₅₀ | Growth inhibition (NIH 3T3 cells) | 89 nM | [8] |

| Kᵢ | P-Smad3 phosphorylation by TGF-β RI kinase | 28 nM | [6][7] |

Table 2: In Vitro Cellular Effects of this compound

| Cell Line | Concentration | Effect | Reference |

| NMuMg | 2 µM | Prevents TGF-β-induced epithelial-mesenchymal transition (EMT) | [6][7] |

| HDLECs | 3 µM | Induces expression of Prox1 and LYVE-1 | [6][7] |

| Leukemia-initiating cells | < 20 µM | Suppresses colony-forming ability | [6][7] |

| MDA-MB-231 | Not specified | Suppresses invasion in a Matrigel assay | [8] |

| MC38 and KPC1 | Not specified | Blocks TGF-β-stimulated phosphorylation of SMAD2 | [9] |

Table 3: In Vivo Experimental Parameters for this compound

| Animal Model | Dosage | Administration | Observed Effects | Reference |

| Mouse model of chronic peritonitis | 1 mg/kg | i.p. | Accelerates lymphangiogenesis | [6][7] |

| BxPC3 pancreatic adenocarcinoma xenograft | 1 mg/kg | i.p. (3 times/week for 3 weeks) | Increases LYVE-1-positive areas in tumor tissues | [6] |

| CML-affected mice | 25 mg/kg | Not specified | Increases p-Akt and decreases nuclear Foxo3a in leukemia-initiating cells | [6][7] |

| MC38 and KPC1 tumor-bearing mice | Not specified | i.p. | Decreased TGF-β-induced SMAD2 phosphorylation observed 8 hours post-treatment | [9] |

| Mouse model of acute liver injury (CCl₄-induced) | 5 mg/kg | i.p. (for 4 days) | Enhanced liver regeneration and improved liver function | [5] |

| Rat model of retinal degeneration (NMDA-induced) | 50 nM | Intravitreal injection (for 7 days) | Prevented capillary degeneration and retinal vascular damage | [5] |

Detailed Experimental Protocols

In Vitro Kinase Assay (Filter-binding assay)

This protocol is designed to determine the IC₅₀ of this compound against TGF-β RI kinase activity.

Materials:

-

Recombinant TGF-β RI kinase

-

Substrate peptide (e.g., pKSmad3(-3))

-

This compound

-

[γ-³²P]ATP or [γ-³³P]ATP

-

Assay buffer (e.g., 50 mM HEPES, pH 7.5, 1 mM NaF)

-

Filter paper (e.g., phosphocellulose)

-

Scintillation counter

Procedure:

-

Prepare a serial dilution of this compound in DMSO. A typical concentration range is 0 to 1600 nM.[6]

-

In a 40 µL reaction volume, combine the assay buffer, 200 µM substrate peptide, and the desired concentration of this compound.[6]

-

Initiate the reaction by adding the TGF-β RI kinase and 50 µM ATP (spiked with radiolabeled ATP).[6]

-

Incubate the reaction mixture at 30°C for 30 minutes.[6]

-

Stop the reaction by spotting the mixture onto the filter paper.

-

Wash the filter paper extensively to remove unincorporated ATP.

-

Quantify the incorporated radioactivity using a scintillation counter.

-

Calculate the IC₅₀ value by performing a nonlinear regression analysis of the inhibitor concentration versus kinase activity.[6]

Cellular Smad2 Phosphorylation Assay (Western Blot)

This protocol assesses the ability of this compound to inhibit TGF-β-induced Smad2 phosphorylation in a cellular context.

Materials:

-

Cell culture medium and supplements

-

Recombinant human TGF-β1

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies: anti-phospho-Smad2 (Ser465/467), anti-total Smad2/3

-

Secondary antibody (HRP-conjugated)

-

Chemiluminescent substrate

Procedure:

-

Seed cells in a multi-well plate and allow them to adhere overnight.

-

Pre-treat the cells with varying concentrations of this compound (e.g., 1 µM) for 1 hour.[1]

-

Stimulate the cells with TGF-β1 (e.g., 10 ng/mL) for 30 minutes.[1]

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of the lysates.

-

Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

-

Block the membrane and incubate with the primary antibody against phospho-Smad2.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate.

-

Strip the membrane and re-probe for total Smad2/3 as a loading control.

General Experimental Workflow for this compound

Caption: A generalized workflow for in vitro and in vivo experiments using this compound.

In Vivo Tumor Xenograft Study

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.

Materials:

-

Immunocompromised mice (e.g., nude or SCID)

-

Tumor cells (e.g., BxPC3 pancreatic adenocarcinoma, MC38 colon adenocarcinoma)[6][9]

-

This compound

-

Vehicle control (e.g., DMSO, saline)

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously inject a suspension of tumor cells into the flank of the mice.[9]

-

Allow the tumors to reach a palpable size (e.g., 50-100 mm³).

-

Randomize the mice into treatment and control groups.

-

Prepare the this compound formulation for intraperitoneal (i.p.) injection.

-

Administer this compound or vehicle control according to a predetermined schedule (e.g., 1 mg/kg, i.p., three times a week).[6]

-

Measure tumor dimensions with calipers at regular intervals and calculate tumor volume.

-

Monitor the body weight and overall health of the animals throughout the study.

-

At the end of the study, euthanize the animals and harvest the tumors for further analysis (e.g., immunohistochemistry for p-Smad2, CD8+ T-cell infiltration).[9]

Concluding Remarks

This compound is a valuable research tool for investigating the role of the TGF-β signaling pathway in various biological and pathological processes. Its selectivity for TGF-β RI allows for targeted inhibition of this pathway, enabling researchers to dissect its contributions to cancer progression, fibrosis, immune regulation, and other phenomena. The data and protocols presented in this guide are intended to provide a solid foundation for the design and execution of rigorous scientific experiments involving this compound. As with any small molecule inhibitor, it is crucial to carefully consider the experimental context, including cell type, dosage, and duration of treatment, to ensure accurate and reproducible results.

References

- 1. This compound | Cell Signaling Technology [cellsignal.com]

- 2. stemcell.com [stemcell.com]

- 3. Targeting the TGFβ signalling pathway in disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeting the Transforming Growth Factor-β Signaling Pathway in Human Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. glpbio.com [glpbio.com]

- 6. selleckchem.com [selleckchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. rndsystems.com [rndsystems.com]

- 9. mdpi.com [mdpi.com]

A Technical Guide to LY-364947: A Potent Inhibitor for Studying Epithelial-Mesenchymal Transition

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of LY-364947, a selective small molecule inhibitor of the Transforming Growth Factor-β (TGF-β) type-I receptor (TGF-β RI/ALK5). It is a critical tool for researchers investigating the mechanisms of Epithelial-Mesenchymal Transition (EMT), a cellular process implicated in cancer progression, fibrosis, and developmental biology. This document outlines the mechanism of action of this compound, presents its key quantitative data, provides detailed experimental protocols for its application in EMT studies, and visualizes the relevant signaling pathways and experimental workflows.

Core Concepts: Mechanism of Action

This compound, also known as HTS-466284, is a potent, ATP-competitive inhibitor of TGF-β RI kinase.[1][2] By selectively binding to the ATP-binding site of ALK5, this compound prevents the phosphorylation and activation of downstream signaling mediators, primarily the Smad proteins (Smad2 and Smad3).[1][2] The TGF-β pathway is a key inducer of EMT.[3][4] Upon ligand binding, TGF-β receptors I and II form a complex, leading to the phosphorylation of R-Smads.[5][6] These activated R-Smads then complex with Smad4, translocate to the nucleus, and regulate the transcription of genes that drive the mesenchymal phenotype.[5][6] this compound effectively blocks this cascade at its inception, thereby inhibiting the TGF-β-induced transcriptional changes that lead to the loss of epithelial characteristics and the gain of a mesenchymal phenotype.[2]

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound, providing a reference for experimental design.

Table 1: Inhibitory Potency of this compound

| Target | Assay Type | IC50 Value | Reference |

| TGF-β RI (ALK5) | Cell-free kinase assay | 59 nM | [1][2][7] |

| TGF-β RII | Cell-free kinase assay | 400 nM | [7][8] |

| MLK-7K | Cell-free kinase assay | 1400 nM | [7][8] |

| TGF-β-dependent luciferase production (p3TP lux) | Mink lung cells | 47 nM | [8] |

| TGF-β-mediated growth inhibition | NMuMg cells | 218 nM | [1][2] |

| In vivo Smad2 phosphorylation | NMuMg cells | 135 nM | [1][2] |

Table 2: Effective Concentrations of this compound in Cellular Assays

| Cell Line | Assay | Effective Concentration | Observed Effect | Reference |

| NMuMg | EMT Inhibition | 2 µM | Prevents TGF-β-induced EMT | [1][2] |

| MDA-MB-231 | Matrigel Invasion Assay | Not specified | Suppresses invasion | [8] |

| CAOV3 | Wound Healing Assay | Not specified | Delays wound healing | [9] |

| CAOV3 | Boyden Chamber Assay | Not specified | Reduces invasion potential | [9] |

| HaCaT | TGF-β pathway inhibition | 2 µM | Inhibits TGF-β pathway activation | [10] |

| HDLECs | Prox1 and LYVE-1 expression | 3 µM | Induces expression | [1][2] |

| Leukaemia-initiating cells | Colony-forming ability | < 20 µM | Suppresses colony formation | [1][2] |

| HCC4006ER | Cell Viability Assay | 1 µM | Synergistic effect with erlotinib | [11] |

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate the TGF-β signaling pathway and a typical experimental workflow for studying EMT using this compound.

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Regulation of TGF-β1-Induced EMT by Autophagy-Dependent Energy Metabolism in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Induced EMT by TGF-β and its inhibitors | Semantic Scholar [semanticscholar.org]

- 5. Targeting the Transforming Growth Factor-β Signaling Pathway in Human Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. This compound | Cell Signaling Technology [cellsignal.com]

- 8. LY 364947 | TGF-β Receptors | Tocris Bioscience [tocris.com]

- 9. Cell Type-Specific TGF-β Mediated EMT in 3D and 2D Models and Its Reversal by TGF-β Receptor Kinase Inhibitor in Ovarian Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Methodological & Application

Application Notes: LY-364947 for Cell Culture Experiments

Introduction

LY-364947 is a potent, selective, and ATP-competitive small molecule inhibitor of the Transforming Growth Factor-β (TGF-β) type-I receptor kinase (TGF-β RI), also known as Activin Receptor-Like Kinase 5 (ALK5).[1][2][3] It is widely utilized in cell culture experiments to investigate the roles of the TGF-β signaling pathway in various biological processes. This pathway is crucial in regulating cell growth, differentiation, apoptosis, migration, and immune responses.[4][5] In pathological contexts, aberrant TGF-β signaling is implicated in fibrosis, cancer progression, and immune evasion.[6][7] this compound blocks the canonical TGF-β pathway by preventing the phosphorylation of downstream mediators Smad2 and Smad3, making it an invaluable tool for researchers in cancer biology, stem cell research, and immunology.[6][8]

Mechanism of Action

The canonical TGF-β signaling cascade begins when a TGF-β superfamily ligand binds to a type II receptor (TGF-β RII).[5] This binding recruits and forms a heteromeric complex with a type I receptor (TGF-β RI). The type II receptor, a constitutively active kinase, then transphosphorylates the glycine-serine rich (GS) domain of the type I receptor, activating its kinase function.[4][5] The activated TGF-β RI proceeds to phosphorylate the receptor-regulated Smads (R-Smads), specifically Smad2 and Smad3.[6][7] These phosphorylated R-Smads form a complex with the common mediator Smad (Co-Smad), Smad4. This entire complex translocates into the nucleus, where it acts as a transcription factor, binding to Smad-binding elements (SBEs) in the promoter regions of target genes to regulate their expression.[5][7]

This compound exerts its inhibitory effect by targeting the ATP-binding site of the TGF-β RI kinase domain.[8][9] This competitive inhibition prevents the phosphorylation of Smad2 and Smad3, thereby blocking the entire downstream signaling cascade.

Data Presentation

Table 1: In Vitro Inhibitory Activity of this compound

This table summarizes the half-maximal inhibitory concentrations (IC₅₀) of this compound in various assays and cell lines. Lower values indicate higher potency.

| Target/Assay | System/Cell Line | IC₅₀ Value | Reference |

| TGF-β RI (ALK5) Kinase | Cell-free assay | 59 nM | [1][8][10] |

| TGF-β-induced Transcriptional Activation | Mink Lung Cells (Mv1Lu) | 40-47 nM | [3][8] |

| TGF-β-induced Growth Inhibition | Mouse Fibroblasts (NIH 3T3) | 89 nM | [3][10] |

| Smad2 Phosphorylation | Murine Mammary Gland Cells (NMuMg) | 135 nM | [8][9] |

| Reversal of TGF-β-mediated Growth Inhibition | Murine Mammary Gland Cells (NMuMg) | 218 nM | [8][9] |

Table 2: Kinase Selectivity Profile of this compound

This table demonstrates the selectivity of this compound for TGF-β RI over other related kinases.

| Kinase | IC₅₀ Value | Selectivity vs. TGF-β RI | Reference |

| TGF-β RI (ALK5) | 59 nM | 1x | [1][10] |

| TGF-β RII | 400 nM | ~7x | [1][8][10] |

| Mixed-Lineage Kinase 7 (MLK-7K) | 1,400 nM | ~24x | [1][3] |

| p38 MAPK | 740 nM | ~12.5x | [2][10] |

Experimental Protocols

1. Preparation of this compound Stock Solution

Proper preparation and storage of the inhibitor are critical for reproducible results.

-

Reconstitution: this compound is typically supplied as a lyophilized powder.[1] To prepare a stock solution, reconstitute the powder in high-quality, anhydrous DMSO. For example, to create a 15 mM stock solution from 5 mg of powder (Molecular Weight: 272.3 g/mol ), add 1.22 mL of DMSO.[1] Gently vortex or warm the tube at 37°C to ensure complete dissolution.[11]

-

Solubility: The compound is soluble in DMSO at concentrations up to 25 mg/mL.[1] It is insoluble in water and ethanol.[8]

-

Storage:

2. General Protocol for Cell Treatment

This protocol provides a general workflow for treating adherent cells with this compound. The optimal cell density, inhibitor concentration, and incubation time should be determined empirically for each cell line and experimental goal.

Methodology:

-

Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase and sub-confluent (e.g., 70-80% confluency) at the time of harvesting. Allow cells to adhere and recover for at least 12-24 hours.

-

Preparation of Working Solution: On the day of the experiment, thaw an aliquot of the this compound DMSO stock. Dilute the stock solution into pre-warmed, complete cell culture medium to achieve the final desired concentration.

-

Note: The final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. An equivalent concentration of DMSO should be added to control (vehicle) wells.

-

-

Cell Treatment: Remove the existing culture medium from the cells. Wash once with sterile PBS if necessary. Add the medium containing the appropriate concentration of this compound or vehicle (DMSO) control.

-

Incubation: Return the cells to the incubator for the desired treatment period. Working concentrations can vary widely (0.1 µM to 20 µM) depending on the cell type and the specific biological question.[8][9] For example, a 1-hour pre-treatment with 1 µM this compound is often sufficient to block subsequent TGF-β1-induced Smad2 phosphorylation.[1]

-

Downstream Analysis: Following incubation, harvest the cells for analysis. Common downstream applications include:

-

RT-qPCR: To measure changes in the mRNA levels of TGF-β target genes.

-

Functional Assays: To evaluate effects on cell migration (wound healing assay), invasion (transwell matrigel assay), proliferation (MTT or CCK8 assay), or apoptosis (flow cytometry).[3][13]

-

Reporter Assays: To quantify TGF-β-responsive promoter activity using constructs like p3TP-Lux.[12]

References

- 1. This compound | Cell Signaling Technology [cellsignal.com]

- 2. stemcell.com [stemcell.com]

- 3. LY 364947 | TGF-β Receptors | Tocris Bioscience [tocris.com]

- 4. Targeting the TGFβ signalling pathway in disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. TGF beta signaling pathway - Wikipedia [en.wikipedia.org]

- 6. glpbio.com [glpbio.com]

- 7. Targeting the Transforming Growth Factor-β Signaling Pathway in Human Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. selleckchem.com [selleckchem.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. caymanchem.com [caymanchem.com]

- 11. apexbt.com [apexbt.com]

- 12. researchgate.net [researchgate.net]

- 13. TGF-β Signaling Activation Confers Anlotinib Resistance in Gastric Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vivo Dosing and Administration of LY-364947 in Mice

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the in vivo use of LY-364947, a potent and selective inhibitor of the Transforming Growth Factor-β (TGF-β) type I receptor (TGF-βRI), in mouse models. The information compiled herein is intended to assist in the design and execution of preclinical studies investigating the therapeutic potential of targeting the TGF-β signaling pathway.

Introduction to this compound

This compound is a small molecule inhibitor that specifically targets the TGF-βRI (also known as ALK5), a key kinase in the TGF-β signaling cascade.[1][2] By inhibiting TGF-βRI, this compound effectively blocks the phosphorylation of downstream SMAD proteins, thereby modulating gene expression involved in a wide array of cellular processes such as proliferation, differentiation, apoptosis, and immune response.[3][4][5] Its utility has been demonstrated in various research contexts, including cancer biology, fibrosis, and immunology.[3][6][7]

Data Presentation: In Vivo Dosing of this compound in Mice

The following table summarizes the quantitative data from a key in vivo study utilizing this compound in mouse tumor models. This information provides a critical reference for dose selection and administration scheduling in future experiments.

| Parameter | Details | Reference |

| Mouse Model | MC38 colon adenocarcinoma & KPC1 pancreatic tumor models (C57BL/6 mice) | [4][7][8] |

| Drug | This compound | [4][7][8] |

| Dose | 10 mg/kg | [4][8] |

| Administration Route | Intraperitoneal (i.p.) injection | [4][8] |

| Frequency | Once daily, starting at day 9 post-tumor inoculation | [4] |

| Vehicle | While not explicitly stated in this study, this compound is soluble in DMSO for in vivo use.[1][2][6] | N/A |

| Therapeutic Combination | Used in combination with anti-PD-L1 monoclonal antibody (200 µg per mouse, i.p.) | [4][7][8] |

| Key Findings | In the MC38 model, combination therapy showed the strongest therapeutic efficacy, improving long-term survival. In the KPC1 model, this compound monotherapy delayed tumor outgrowth.[4][7][8] | N/A |

Experimental Protocols

This section provides detailed methodologies for the preparation and administration of this compound to mice via intraperitoneal injection, based on the available literature.

Protocol 1: Preparation of this compound for In Vivo Administration

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), sterile, cell culture grade

-

Sterile phosphate-buffered saline (PBS), pH 7.4

-

Sterile, pyrogen-free microcentrifuge tubes

-

Vortex mixer

-

Sterile syringes and needles (e.g., 27-30 gauge)

Procedure:

-

Stock Solution Preparation:

-

Aseptically weigh the required amount of this compound powder.

-

Dissolve the powder in sterile DMSO to create a concentrated stock solution. For example, a 15 mM stock can be made by reconstituting 5 mg of this compound in 1.22 ml of DMSO.[1]

-

Vortex thoroughly to ensure complete dissolution.

-

Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

-

-

Working Solution Preparation (for a 10 mg/kg dose in a 20g mouse):

-

The final injection volume should be kept low, typically around 100-200 µL for a mouse.

-

Calculate the required amount of this compound per mouse: 10 mg/kg * 0.02 kg = 0.2 mg.

-

From the stock solution, calculate the volume needed for the working solution.

-

On the day of injection, dilute the required volume of the this compound stock solution with sterile PBS to the final desired concentration. Note: The final concentration of DMSO in the injected solution should be minimized to avoid toxicity. A final DMSO concentration of less than 10% is generally recommended.

-

Vortex the working solution gently to mix.

-

Protocol 2: Intraperitoneal (i.p.) Administration of this compound in Mice

Materials:

-

Prepared this compound working solution

-

Sterile 1 mL syringes with 27-30 gauge needles

-

Mouse restraint device (optional)

-

70% ethanol wipes

-

Animal scale

Procedure:

-

Animal Preparation:

-

Weigh the mouse to accurately calculate the injection volume.

-

Properly restrain the mouse to expose the abdomen. This can be done manually by scruffing the neck and securing the tail, or with a restraint device.

-

-

Injection Site Identification:

-

The preferred injection site is the lower right or left quadrant of the abdomen to avoid puncturing the cecum, bladder, or other vital organs.

-

-

Administration:

-

Wipe the injection site with a 70% ethanol wipe.

-

Insert the needle at a 15-30 degree angle into the peritoneal cavity.

-

Gently aspirate to ensure the needle has not entered a blood vessel or organ (no blood or fluid should enter the syringe).

-

Slowly inject the calculated volume of the this compound working solution.

-

Withdraw the needle smoothly.

-

-

Post-injection Monitoring:

-

Return the mouse to its cage and monitor for any signs of distress, such as lethargy, abdominal swelling, or abnormal behavior.

-

Mandatory Visualizations

TGF-β Signaling Pathway and Inhibition by this compound

Caption: TGF-β signaling pathway and the inhibitory action of this compound on TGF-βRI (ALK5).

Experimental Workflow for In Vivo Administration of this compound

Caption: General experimental workflow for in vivo administration of this compound in a mouse tumor model.

References

- 1. This compound | Cell Signaling Technology [cellsignal.com]

- 2. rndsystems.com [rndsystems.com]

- 3. What are TGF beta receptor antagonists and how do they work? [synapse.patsnap.com]

- 4. Combined Inhibition of TGF-β Signaling and the PD-L1 Immune Checkpoint Is Differentially Effective in Tumor Models - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Targeting the Transforming Growth Factor-β Signaling in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. glpbio.com [glpbio.com]

- 7. Combined Inhibition of TGF-β Signaling and the PD-L1 Immune Checkpoint Is Differentially Effective in Tumor Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols for LY-364947 in Cancer Cell Line Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing LY-364947, a potent and selective inhibitor of the Transforming Growth Factor-β (TGF-β) Type I receptor (TGF-β RI), in cancer cell line studies. The protocols outlined below are intended as a starting point and may require optimization for specific cell lines and experimental conditions.

Introduction

This compound is a small molecule inhibitor that specifically targets the ATP-binding site of the TGF-β RI (also known as ALK5), thereby blocking the initiation of the TGF-β signaling cascade.[1][2] The TGF-β pathway plays a dual role in cancer, acting as a tumor suppressor in the early stages and a promoter of invasion and metastasis in advanced stages.[3][4][5] Inhibition of this pathway with this compound presents a promising strategy to suppress tumor progression, particularly by targeting processes like cell invasion and migration.[1]

Mechanism of Action

This compound acts as a competitive inhibitor of ATP at the kinase domain of TGF-β RI. This prevents the receptor from phosphorylating and activating its downstream effectors, the SMAD proteins (SMAD2 and SMAD3). Consequently, the formation of the SMAD2/3/4 complex and its translocation to the nucleus to regulate gene expression are inhibited. This blockade of the canonical TGF-β signaling pathway can lead to a reduction in cancer cell invasion and migration.

Data Presentation

The following tables summarize the inhibitory activity of this compound from various studies.

Table 1: Inhibitory Concentration (IC50) of this compound against Target Kinases

| Target | IC50 (nM) | Assay Type | Reference |

| TGF-β RI (ALK5) | 59 | Cell-free kinase assay | [1][2] |

| TGF-β RII | 400 | Cell-free kinase assay | [1][2] |

| MLK-7K | 1400 | Cell-free kinase assay | [1][2] |

Table 2: Biological Activity of this compound in Cell-Based Assays

| Cell Line | Assay | IC50 (nM) | Effect | Reference |

| Mink Lung (p3TP lux) | TGF-β-dependent Luciferase Production | 47 | Inhibition of TGF-β signaling | [1] |

| Mouse Fibroblasts (NIH 3T3) | Cell Growth | 89 | Inhibition of TGF-β-dependent growth | [1] |

| MDA-MB-231 (Human Breast Cancer) | Matrigel Invasion Assay | Not Reported | Suppression of invasion | [1] |

| MC38 (Mouse Colon Adenocarcinoma) | Cell Proliferation | Not Applicable | No effect on proliferation | [6] |

| KPC1 (Mouse Pancreatic Cancer) | Cell Proliferation | Not Applicable | No effect on proliferation | [6] |

Experimental Protocols

The following are detailed protocols for key experiments to assess the efficacy of this compound in cancer cell lines.

Cell Proliferation Assay (MTT Assay)

This protocol is designed to determine the effect of this compound on the proliferation of cancer cells.

Materials:

-

Cancer cell line of interest (e.g., MCF-7, A549)

-

Complete growth medium

-

This compound (stock solution in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Procedure:

-

Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.

-

Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of this compound in complete growth medium from the DMSO stock. The final DMSO concentration should not exceed 0.1%. Include a vehicle control (medium with 0.1% DMSO).

-

Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.

-

Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value if applicable.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol quantifies the induction of apoptosis by this compound using flow cytometry.

Materials:

-

Cancer cell line of interest (e.g., MCF-7)

-

6-well plates

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with the desired concentrations of this compound and a vehicle control for 24-48 hours.

-

Harvest both adherent and floating cells. For adherent cells, use trypsin and neutralize with complete medium.

-

Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.

-

Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension to a new tube.

-

Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Annexin V Binding Buffer to each tube.

-

Analyze the stained cells by flow cytometry within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Cell Invasion Assay (Transwell Assay)

This protocol assesses the effect of this compound on the invasive potential of cancer cells.

Materials:

-

Invasive cancer cell line (e.g., MDA-MB-231)

-

Transwell inserts (8 µm pore size) for 24-well plates

-

Matrigel

-

Serum-free medium

-

Complete growth medium (as a chemoattractant)

-

This compound

-

Cotton swabs

-

Methanol or 4% paraformaldehyde

-

Crystal violet stain

Procedure:

-

Thaw Matrigel on ice and dilute it with cold serum-free medium. Coat the upper surface of the Transwell inserts with the diluted Matrigel and incubate at 37°C for 30-60 minutes to allow for gelling.

-

Harvest and resuspend the cancer cells in serum-free medium containing different concentrations of this compound or a vehicle control.

-

Add 500 µL of complete growth medium (containing a chemoattractant like 10% FBS) to the lower chamber of the 24-well plate.

-

Add 200 µL of the cell suspension (e.g., 5 x 10⁴ cells) to the upper chamber of the Matrigel-coated inserts.

-

Incubate for 24-48 hours at 37°C in a 5% CO₂ incubator.

-

After incubation, carefully remove the inserts. Use a cotton swab to gently remove the non-invading cells from the upper surface of the membrane.

-

Fix the invading cells on the lower surface of the membrane with methanol or 4% paraformaldehyde for 10 minutes.

-

Stain the fixed cells with 0.5% crystal violet for 20 minutes.

-

Gently wash the inserts with water and allow them to air dry.

-

Image the stained cells using a microscope and count the number of invading cells in several random fields.

Concluding Remarks

This compound is a valuable tool for investigating the role of TGF-β signaling in cancer progression. The protocols provided here offer a framework for assessing its effects on cell proliferation, apoptosis, and invasion. Researchers should optimize these protocols for their specific experimental systems to obtain robust and reproducible data. Careful consideration of cell line characteristics and appropriate controls is crucial for the accurate interpretation of results.

References

- 1. TGF-β Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Response of MCF-7 Breast Cancer Cells Overexpressed with P-Glycoprotein to Apoptotic Induction after Photodynamic Therapy | MDPI [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. Inhibition of cell migration by ouabain in the A549 human lung cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]

Application of LY-364947 in Fibrosis Research Models: Detailed Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fibrosis, characterized by the excessive deposition of extracellular matrix (ECM), is a pathological hallmark of numerous chronic diseases affecting organs such as the heart, lungs, liver, and kidneys. A key mediator in the fibrotic process is Transforming Growth Factor-beta (TGF-β), which promotes the differentiation of fibroblasts into myofibroblasts, the primary cell type responsible for ECM production.[1][2][3] LY-364947 is a potent and selective small molecule inhibitor of the TGF-β type I receptor (TGF-βRI), also known as activin receptor-like kinase 5 (ALK5).[4][5][6] By targeting the ATP-binding site of the ALK5 kinase domain, this compound effectively blocks the phosphorylation of downstream mediators Smad2 and Smad3, thereby inhibiting the canonical TGF-β signaling pathway.[1][4] This targeted inhibition makes this compound a valuable tool for investigating the role of TGF-β signaling in various in vitro and in vivo models of fibrosis.

This document provides detailed application notes and experimental protocols for the use of this compound in fibrosis research, intended to guide researchers in designing and executing robust studies.

Mechanism of Action of this compound in Fibrosis

TGF-β signaling is a critical driver of fibrosis.[1][2][3] The binding of TGF-β to its type II receptor (TGF-βRII) leads to the recruitment and phosphorylation of TGF-βRI (ALK5). Activated ALK5 then phosphorylates the receptor-regulated Smads (R-Smads), Smad2 and Smad3. These phosphorylated R-Smads form a complex with the common-mediator Smad (Co-Smad), Smad4, which then translocates to the nucleus to regulate the transcription of target genes involved in fibrosis, such as those encoding collagens and other ECM proteins.[1][7] this compound, as a selective inhibitor of ALK5, directly intervenes in this cascade, preventing the initiation of the downstream signaling that leads to myofibroblast activation and excessive ECM deposition.[1][4]

Quantitative Data for this compound

The following tables summarize the key quantitative data for this compound from various in vitro studies. This information is crucial for determining appropriate working concentrations in experimental setups.

Table 1: In Vitro Inhibitory Activity of this compound

| Target/Assay | Cell Line/System | IC50 Value | Reference(s) |

| TGF-βRI (ALK5) Kinase Activity | Cell-free assay | 59 nM | [4][6] |

| TGF-βRII Kinase Activity | Cell-free assay | 400 nM | [6] |

| MLK-7K | Cell-free assay | 1400 nM | [6] |

| Smad2 Phosphorylation | NMuMg cells | 135 nM | [4] |

| TGF-β-mediated Growth Inhibition | NMuMg cells | 218 nM | [4] |

| TGF-β-dependent Luciferase Production | Mink lung cells (p3TP lux) | 47 nM | [6] |

| Growth Inhibition | Mouse fibroblasts (NIH 3T3) | 89 nM | [6] |

Table 2: Effective Concentrations of this compound in Functional In Vitro Assays

| Effect | Cell Line | Concentration | Incubation Time | Reference(s) |

| Prevention of TGF-β-induced Epithelial-Mesenchymal Transition (EMT) | NMuMg cells | 2 µM | Not specified | [4] |

| Inhibition of Smad2 phosphorylation | HT-1080 cells | 1 µM | 1 hour (pretreatment) | [5] |

Experimental Protocols

The following protocols provide detailed methodologies for utilizing this compound in common in vitro and in vivo fibrosis models.

In Vitro Fibrosis Models

1. TGF-β-Induced Myofibroblast Differentiation of Fibroblasts